molecular formula C27H40N4O3 B14746130 (2S)-1-[(2S)-2-cyclohexyl-2-[(2S)-2-(methylamino)propanamido]acetyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide

(2S)-1-[(2S)-2-cyclohexyl-2-[(2S)-2-(methylamino)propanamido]acetyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide

Cat. No.: B14746130
M. Wt: 468.6 g/mol
InChI Key: NJUHOYLCAHNNLJ-QODFHFCMSA-N
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Description

The compound (2S)-1-[(2S)-2-cyclohexyl-2-[(2S)-2-(methylamino)propanamido]acetyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide is a complex organic molecule with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its intricate structure, which includes multiple chiral centers and a combination of cyclohexyl, pyrrolidine, and tetrahydronaphthalenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[(2S)-2-cyclohexyl-2-[(2S)-2-(methylamino)propanamido]acetyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the cyclohexyl and tetrahydronaphthalenyl intermediates, followed by their coupling with the pyrrolidine-2-carboxamide core. The key steps include:

    Formation of Cyclohexyl Intermediate: This step involves the cyclization of a suitable precursor to form the cyclohexyl ring.

    Preparation of Tetrahydronaphthalenyl Intermediate: This involves the hydrogenation of a naphthalene derivative to obtain the tetrahydronaphthalenyl group.

    Coupling Reactions: The cyclohexyl and tetrahydronaphthalenyl intermediates are then coupled with the pyrrolidine-2-carboxamide core using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

The compound (2S)-1-[(2S)-2-cyclohexyl-2-[(2S)-2-(methylamino)propanamido]acetyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound (2S)-1-[(2S)-2-cyclohexyl-2-[(2S)-2-(methylamino)propanamido]acetyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Biology: The compound can be used in studies to understand its effects on cellular processes and pathways.

    Industry: It may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2S)-1-[(2S)-2-cyclohexyl-2-[(2S)-2-(methylamino)propanamido]acetyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular processes. The exact pathways involved would depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • **(2S)-1-[(2S)-2-cyclohexyl-2-[(2S)-2-(methylamino)propanamido]acetyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide
  • **(2S)-1-[(2S)-2-cyclohexyl-2-[(2S)-2-(ethylamino)propanamido]acetyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide
  • **(2S)-1-[(2S)-2-cyclohexyl-2-[(2S)-2-(propylamino)propanamido]acetyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H40N4O3

Molecular Weight

468.6 g/mol

IUPAC Name

(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C27H40N4O3/c1-18(28-2)25(32)30-24(20-11-4-3-5-12-20)27(34)31-17-9-16-23(31)26(33)29-22-15-8-13-19-10-6-7-14-21(19)22/h6-7,10,14,18,20,22-24,28H,3-5,8-9,11-13,15-17H2,1-2H3,(H,29,33)(H,30,32)/t18-,22+,23-,24-/m0/s1

InChI Key

NJUHOYLCAHNNLJ-QODFHFCMSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]3CCCC4=CC=CC=C34)NC

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3CCCC4=CC=CC=C34)NC

Origin of Product

United States

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